molecular formula C10H8F4N2O2 B6975712 2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate

2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B6975712
M. Wt: 264.18 g/mol
InChI Key: VXUNCRDTKOBMLC-UHFFFAOYSA-N
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Description

2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of fluorine atoms, a cyano group, and a carboxylate ester group, making it a unique and versatile molecule in various chemical applications.

Properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4N2O2/c1-5-7(2-6(3-15)16-5)8(17)18-4-10(13,14)9(11)12/h2,9,16H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUNCRDTKOBMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C#N)C(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,2,3,3-tetrafluoropropyl bromide with 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired ester product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrole derivatives.

    Reduction: Formation of 5-amino-2-methyl-1H-pyrrole-3-carboxylate.

    Hydrolysis: Formation of 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-tetrafluoropropyl 5-cyano-1H-pyrrole-3-carboxylate: Similar structure but lacks the methyl group at the 2-position.

    2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxamide: Similar structure but contains an amide group instead of an ester group.

Uniqueness

2,2,3,3-tetrafluoropropyl 5-cyano-2-methyl-1H-pyrrole-3-carboxylate is unique due to the combination of fluorine atoms, a cyano group, and a carboxylate ester group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.

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